molecular formula C11H13BrINO3 B6207977 tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate CAS No. 2694732-39-1

tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate

Cat. No.: B6207977
CAS No.: 2694732-39-1
M. Wt: 414
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Description

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a synthetic organic compound with a molecular weight of 414.04 g/mol . It is characterized by the presence of a pyridine ring substituted with bromine, iodine, and a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a pyridine derivative, followed by esterification with tert-butyl acetate . The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps such as recrystallization or chromatography to achieve the desired product purity.

Chemical Reactions Analysis

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate can be compared with other halogenated pyridine derivatives, such as:

Properties

CAS No.

2694732-39-1

Molecular Formula

C11H13BrINO3

Molecular Weight

414

Purity

95

Origin of Product

United States

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